Octaaminocryptand 1
Overview
Description
Octaaminocryptand 1 is an aminocryptand ligand . It is a type of cryptand, which are a family of synthetic, bi-dentate (forming two bonds with a metal ion), and macrocyclic ligands for a variety of cations .
Synthesis Analysis
The synthesis of this compound involves a low-temperature [2 + 3] condensation of tris(2-aminoethyl)amine with terephthalaldehyde, followed by sodium borohydride reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C36H54N8 . The molecular weight is 598.87 . The structure can be represented by the SMILES notation: C1(CNCCN(CCNC2)CCNCC3=CC=CC4=C3)=CC(CNCCN(CCNC4)CCNCC5=CC=CC2=C5)=CC=C1 .Physical and Chemical Properties Analysis
This compound is soluble in DMSO . It has a molecular weight of 598.87 and a molecular formula of C36H54N8 .Scientific Research Applications
Anion Encapsulation
The research by (Ravikumar et al., 2008) explores the structural aspects of octaaminocryptand L(2) and its ability to bind and encapsulate anions like iodide and bichloride. The study demonstrates how the degree of protonation affects guest encapsulation, highlighting the receptor's role in molecular recognition and encapsulation.
Water Cluster Formation
(Lakshminarayanan et al., 2005) examined the formation of a unique two-dimensional layer of water molecules interconnected by (H2O)45 clusters within the octaaminocryptand structure. This illustrates a template effect of the octaaminocryptand, providing insights into water layer formation under confined conditions.
Protonation and Molecular Recognition
The study by (Lakshminarayanan et al., 2008) discusses the synthesis and structural analysis of octaaminocryptand L with various degrees of protonation. It focuses on how different degrees of protonation affect the binding of halides, picrate, and water, contributing to a deeper understanding of molecular recognition.
Structural Investigations
(Lakshminarayanan et al., 2008) conducted X-Ray crystallographic investigations of octaaminocryptand and its bis-protonated salt. This research provides insights into the interactions of water trimers and C-H…π interactions in T-shaped benzene dimers, crucial for modeling aromatic substrates in biomolecules and supramolecular assemblies.
Water-Acetonitrile-Water Cluster Recognition
The research by (Ravikumar et al., 2006) examines the encapsulation of a water−acetonitrile−water cluster in octaaminocryptand. This highlights the compound's ability to recognize and encapsulate specific molecular structures, which can be useful in understanding complex molecular interactions.
Properties
IUPAC Name |
1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVANUKVUBLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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